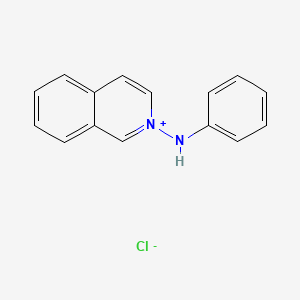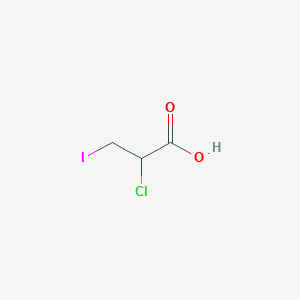
N-(2-Aminoethyl)-L-isoleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminoethyl)-L-isoleucine: is a compound that belongs to the class of amino acids It is characterized by the presence of an aminoethyl group attached to the L-isoleucine backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-L-isoleucine typically involves the reaction of L-isoleucine with ethylenediamine under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using batch or continuous flow reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
化学反应分析
Types of Reactions: N-(2-Aminoethyl)-L-isoleucine undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学研究应用
Chemistry: N-(2-Aminoethyl)-L-isoleucine is used as a building block in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of amino acids in biological systems.
Medicine: this compound has potential applications in drug development. Its unique structure makes it a candidate for the design of new therapeutic agents targeting specific molecular pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
作用机制
The mechanism by which N-(2-Aminoethyl)-L-isoleucine exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The pathways involved include enzyme catalysis and signal transduction, where the compound acts as a modulator of biochemical reactions.
相似化合物的比较
- N-(2-Aminoethyl)-glycine
- N-(2-Aminoethyl)-L-alanine
- N-(2-Aminoethyl)-L-valine
Comparison: N-(2-Aminoethyl)-L-isoleucine is unique due to its specific side chain structure, which imparts distinct chemical and biological properties. Compared to N-(2-Aminoethyl)-glycine, it has a more complex side chain, leading to different reactivity and interactions. Similarly, its structure differs from N-(2-Aminoethyl)-L-alanine and N-(2-Aminoethyl)-L-valine, resulting in unique applications and mechanisms of action.
属性
CAS 编号 |
527705-78-8 |
|---|---|
分子式 |
C8H18N2O2 |
分子量 |
174.24 g/mol |
IUPAC 名称 |
(2S,3S)-2-(2-aminoethylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C8H18N2O2/c1-3-6(2)7(8(11)12)10-5-4-9/h6-7,10H,3-5,9H2,1-2H3,(H,11,12)/t6-,7-/m0/s1 |
InChI 键 |
KSQJNQPYKHAXDI-BQBZGAKWSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)O)NCCN |
规范 SMILES |
CCC(C)C(C(=O)O)NCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



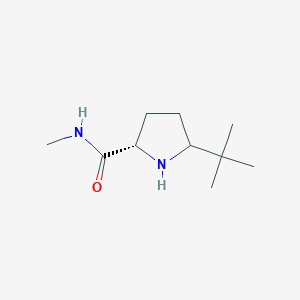
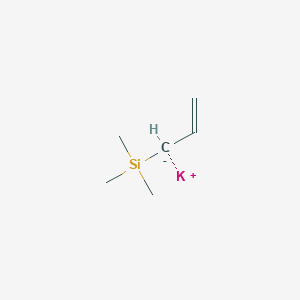
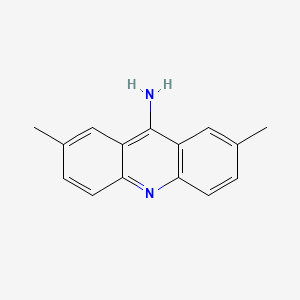
![N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine](/img/structure/B12578010.png)

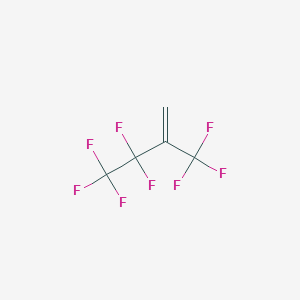
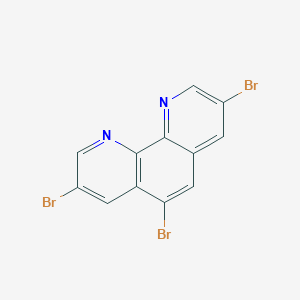

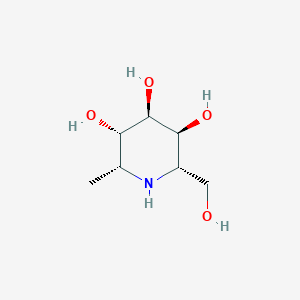

![1-Propanone, 1-[1,4,5,6-tetrahydro-4-methyl-1-(2-pyridinyl)pyrazinyl]-](/img/structure/B12578042.png)
